
1-(Pyridin-3-yl)cyclopentanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-3-yl)cyclopentanamine hydrochloride is a chemical compound with the molecular formula C10H14N2·HCl. It is a derivative of cyclopentanamine, where the amine group is substituted with a pyridin-3-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-3-yl)cyclopentanamine hydrochloride typically involves the reaction of cyclopentanone with pyridine-3-carboxaldehyde in the presence of a reducing agent. The resulting intermediate is then subjected to reductive amination to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-3-yl)cyclopentanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The pyridinyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1-(Pyridin-3-yl)cyclopentanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: The compound finds applications in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)cyclopentanamine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(Pyridin-2-yl)cyclopentanamine hydrochloride
- 1-(Pyridin-4-yl)cyclopentanamine hydrochloride
- Cyclopentanamine derivatives with different substituents on the pyridine ring
Uniqueness
1-(Pyridin-3-yl)cyclopentanamine hydrochloride is unique due to the position of the pyridinyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall effectiveness in various applications .
Properties
Molecular Formula |
C10H15ClN2 |
|---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
1-pyridin-3-ylcyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H14N2.ClH/c11-10(5-1-2-6-10)9-4-3-7-12-8-9;/h3-4,7-8H,1-2,5-6,11H2;1H |
InChI Key |
ZOBFDQZWRUOMCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CN=CC=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


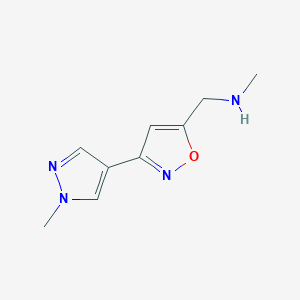
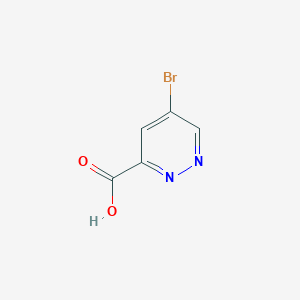
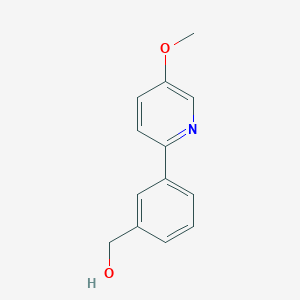

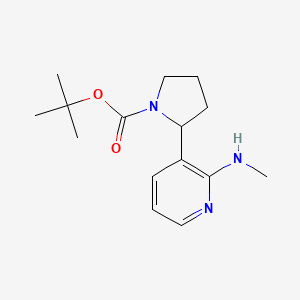





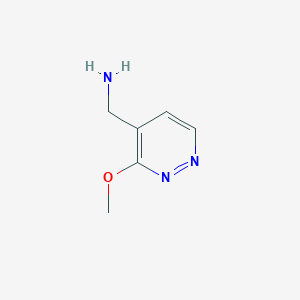

![7-Amino-3-cyclobutyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B11813775.png)

